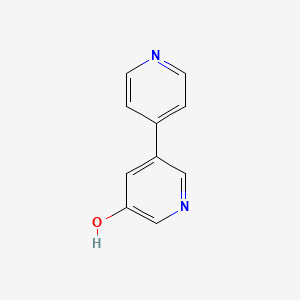
3-Hydroxy-5-(4-pyridyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-(4-pyridyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a hydroxyl group at the 3-position and a pyridyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(4-pyridyl)pyridine can be achieved through several methods. One common approach involves the reaction of furfurylamine with hydrogen peroxide in the presence of hydrochloric acid, followed by hydrolysis . The optimal conditions for this reaction include a molar ratio of furfurylamine to hydrochloric acid to hydrogen peroxide of 1:5:1.1, with hydrogen peroxide added dropwise at 0-5°C, and then refluxed at 100-105°C for 0.5 hours .
Industrial Production Methods
the fusion of the ammonium salt of 3-pyridinesulfonic acid with potassium hydroxide is another known method . This method involves the liberation of ammonia, which can cause frothing and may render the procedure unsuitable for large-scale operations .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-(4-pyridyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction could produce pyridyl alcohols.
Scientific Research Applications
3-Hydroxy-5-(4-pyridyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(4-pyridyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and pyridyl groups allow it to form hydrogen bonds and coordinate with metal ions, which can influence its biological activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler structure with a single nitrogen atom in the ring.
3-Hydroxypyridine: Similar to 3-Hydroxy-5-(4-pyridyl)pyridine but lacks the additional pyridyl group.
4-Pyridylpyridine: Contains two pyridine rings but lacks the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and an additional pyridyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
5-pyridin-4-ylpyridin-3-ol |
InChI |
InChI=1S/C10H8N2O/c13-10-5-9(6-12-7-10)8-1-3-11-4-2-8/h1-7,13H |
InChI Key |
ZLMHRFUAEOHHFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


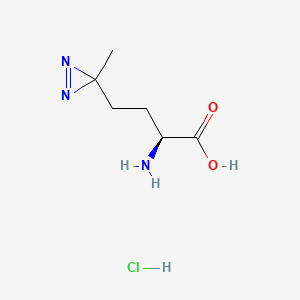
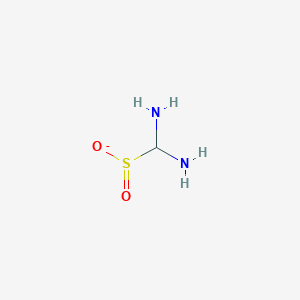

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11749544.png)
![1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N'-[(2-fluorophenyl)methyl]formohydrazide](/img/structure/B11749546.png)
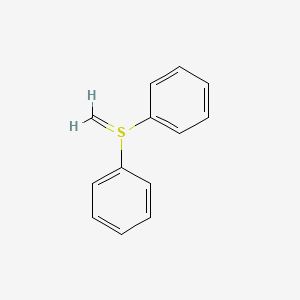
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11749563.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749571.png)
![1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11749576.png)

![[5-(6-Aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methylimino-imino-azanium](/img/structure/B11749582.png)
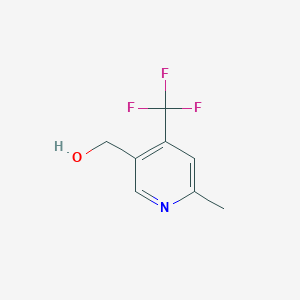
![benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749590.png)
![1-Cyclopentyl-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-1h-pyrazol-4-amine](/img/structure/B11749596.png)
